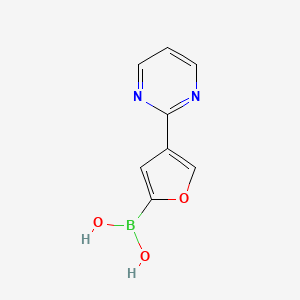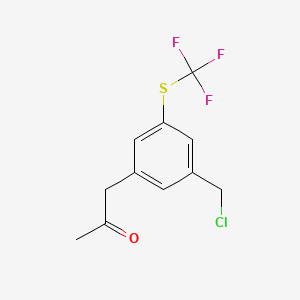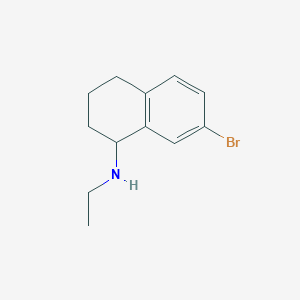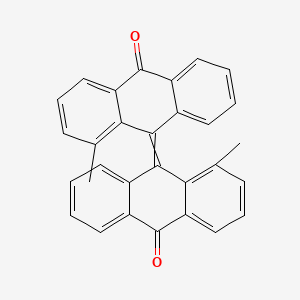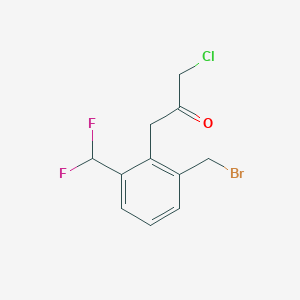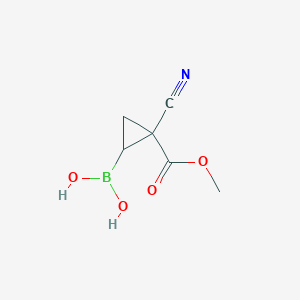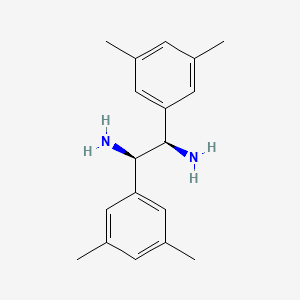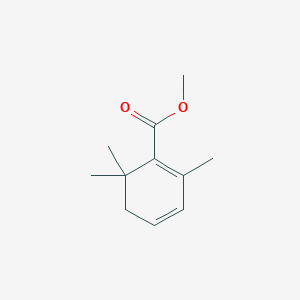
7-Amino-6-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with an amino group at the 7th position and a carboxylic acid group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-quinolinecarboxylic acid can be achieved through several classical methods, including the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
For example, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring . The Skraup synthesis, on the other hand, involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
化学反应分析
Types of Reactions
7-Amino-6-quinolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
科学研究应用
7-Amino-6-quinolinecarboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 7-Amino-6-quinolinecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections and is the basis for the development of quinolone antibiotics .
相似化合物的比较
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A derivative used as a fluorescence enhancement-type derivatizing reagent for amino compounds.
Fluoroquinolones: A class of antibiotics that includes compounds such as ciprofloxacin and norfloxacin, which have similar structural features and biological activities.
Uniqueness
7-Amino-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7th position and the carboxylic acid group at the 6th position allows for unique interactions with biological targets and facilitates the synthesis of a wide range of derivatives with diverse applications .
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
7-aminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,11H2,(H,13,14) |
InChI 键 |
ZISFTXVDIKTYOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
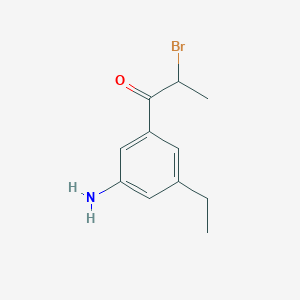
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
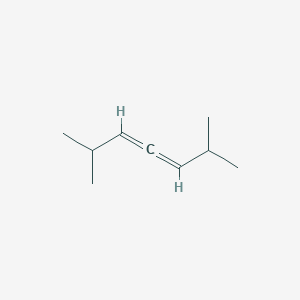
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
